![molecular formula C20H21N2NaO7S B1662473 Sivelestat-Natrium CAS No. 150374-95-1](/img/structure/B1662473.png)
Sivelestat-Natrium
Übersicht
Beschreibung
Sivelestat sodium, also known as ONO 5046 and marketed as Elaspol, is an inhibitor of human neutrophil elastase . It is used in the treatment of acute respiratory failure and may also improve neuropathic pain . Sivelestat is an acyl enzyme inhibitor of neutrophil elastase, developed as an injectable formulation for the treatment of acute lung injury associated with systemic inflammatory response syndrome .
Synthesis Analysis
Sivelestat is a sulfonanilide-containing pivaloyloxy benzene derivative prepared in a three-step synthesis . The synthesis involves the amidation of glycine benzyl ester and o-nitrobenzoyl chloride to give an intermediate, which is then reduced to give another intermediate. This intermediate is then esterified with pivaloyl chloride and hydroxy acid to obtain a final product .Molecular Structure Analysis
The molecular formula of Sivelestat sodium is C20H21N2O7S.Na . It belongs to the class of organic compounds known as hippuric acids, which consist of a benzoyl group linked to the N-terminal of a glycine .Chemical Reactions Analysis
Sivelestat sodium acts as a reversible and selective inhibitor of human neutrophil elastase (HNE) with an lG.0 value of 0.044 PM . It has exhibited potent protective effects against various causes of lung injuries in animal models .Physical And Chemical Properties Analysis
Sivelestat sodium is a crystalline solid . The molecular weight of the anhydrous free acid basis is 434.46 g/mol .In Vivo
Sivelestat sodium has been studied in several animal models, including mice, rats, and rabbits. In these studies, sivelestat sodium has been shown to reduce NE activity in the lungs of animals, reduce inflammation, and attenuate the development of ALI and ARDS.
In Vitro
In vitro studies have also been conducted to investigate the effects of sivelestat sodium on NE activity. These studies have demonstrated that sivelestat sodium is a potent inhibitor of NE in cell culture models, and that it can reduce the production of inflammatory mediators.
Wirkmechanismus
Target of Action
Sivelestat sodium primarily targets neutrophil elastase (NE) . NE is a serine protease produced by neutrophils, and its main physiological function is the degradation of phagocytosed foreign organic molecules within the cells .
Mode of Action
Sivelestat sodium acts as a neutrophil elastase inhibitor . It inhibits the release of NE from neutrophils, thereby reducing the activation and infiltration of inflammatory cells . This inhibition leads to a decrease in the production of inflammatory factors, such as TNF-α and IL-6 .
Biochemical Pathways
The primary biochemical pathway affected by sivelestat sodium is the Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway . By inhibiting NE, sivelestat sodium can suppress the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in the inflammatory response .
Pharmacokinetics
It’s known that sivelestat sodium can be administered intravenously , suggesting that it has good bioavailability.
Result of Action
The molecular and cellular effects of sivelestat sodium’s action include a reduction in the levels of serum inflammatory factors, an improvement in cardiac function, and a decrease in heart rate variability in patients with Sepsis-induced ARDS and SCM . It also improves the oxygenation index of patients with COVID-19-associated ARDS .
Action Environment
For instance, in patients with a baseline oxygenation index < 200 mmHg, sivelestat sodium was found to considerably reduce the risk of death .
Biologische Aktivität
Sivelestat sodium has been shown to have anti-inflammatory and antifibrotic activity. In animal models, sivelestat sodium has been shown to reduce the production of pro-inflammatory cytokines, reduce the infiltration of neutrophils into the lungs, and reduce the production of extracellular matrix proteins.
Biochemical and Physiological Effects
Sivelestat sodium has been shown to reduce NE activity in the lungs of animals, reduce inflammation, and attenuate the development of ALI and ARDS. Sivelestat sodium has also been shown to reduce the production of pro-inflammatory cytokines, reduce the infiltration of neutrophils into the lungs, and reduce the production of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using sivelestat sodium in laboratory experiments is that it is a potent and selective inhibitor of NE, meaning that it can be used to study the effects of NE inhibition on a variety of biological processes. However, sivelestat sodium is a relatively new drug, and its effects on other biological processes are not yet fully understood.
Zukünftige Richtungen
Future research into sivelestat sodium could focus on its pharmacodynamics, with an emphasis on understanding its effects on other biological processes. Additionally, further research could focus on the development of new formulations of the drug, such as prodrugs, to improve its pharmacokinetics and bioavailability. Additionally, further research could focus on the use of sivelestat sodium in combination with other drugs for the treatment of inflammatory and fibrotic conditions. Finally, further research could focus on the development of novel inhibitors of NE, which could be used in combination with sivelestat sodium to further reduce inflammation and fibrosis.
Wissenschaftliche Forschungsanwendungen
Behandlung des akuten Atemnotsyndroms (ARDS) bei COVID-19
Sivelestat-Natrium wurde hinsichtlich seiner Wirksamkeit bei der Behandlung von ARDS im Zusammenhang mit COVID-19 untersucht. Eine Studie zeigte, dass this compound den Sauerstoffindex bei Patienten signifikant verbesserte und das Todesrisiko senkte, insbesondere bei Patienten mit einem basalen Sauerstoffindex von weniger als 200 mmHg .
Sepsis mit ARDS
Im Zusammenhang mit sepsisinduziertem ARDS zeigte this compound in Kombination mit Ulinastatin verbesserte Lungenverletzungswerte, reduzierte Entzündungen und oxidative Stressmarker. Diese Kombinationstherapie führte auch zu einer höheren Gesamteffektivitätsrate im Vergleich zur Kontrollgruppe .
Hemmung der neutrophilen Elastase
This compound wirkt als Hemmer der neutrophilen Elastase, was die Sauerstoffversorgung innerhalb der ersten fünf Behandlungstage bei sepsisinduziertem ARDS verbessern kann. Dies kann auch mit einer verringerten 28-Tage-Mortalität verbunden sein .
Pharmakoökonomie
Der pharmakoökonomische Aspekt von this compound wurde unter Berücksichtigung seiner Wirksamkeit und Sicherheit bei der Behandlung des septischen akuten Atemnotsyndroms bewertet. Die retrospektive Kohortenstudie deutet auf ein Gleichgewicht zwischen Kosten und positiven Ergebnissen hin .
Lungenbelüftungsfunktion
Die Anwendung von this compound zur Verbesserung der Lungenbelüftungsfunktion wurde beobachtet. Es hilft, die Zeit der mechanischen Beatmung und die Zeit der Intensivstation zu reduzieren, was für die Genesung der Patienten entscheidend ist .
Entzündungshemmende Wirkungen
This compound hat potenzielle entzündungshemmende Wirkungen gezeigt, indem es Entzündungsfaktoren reduziert. Dies ist besonders vorteilhaft bei Erkrankungen wie ARDS, bei denen Entzündungen eine bedeutende Rolle beim Krankheitsverlauf spielen .
Reduzierung des oxidativen Stresses
Die Fähigkeit der Verbindung, oxidative Stressindikatoren zu reduzieren, ist eine weitere wertvolle Anwendung. Oxidativer Stress ist ein häufiges Problem bei kritischen Erkrankungen, und seine Bewältigung kann die Patientenergebnisse verbessern .
Reduzierung der Sterblichkeitsrate
Obwohl die Reduzierung der Sterblichkeitsrate in einigen Studien nicht statistisch signifikant war, hat this compound einen Trend zur Senkung der Sterblichkeitsraten bei Patienten mit septischem ARDS gezeigt, was auf seinen potenziellen Nutzen in der Intensivmedizin hindeutet .
Eigenschaften
IUPAC Name |
sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIFANJZUGNYCK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N2NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933925 | |
Record name | Sivelestat sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150374-95-1 | |
Record name | Sivelestat sodium anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150374951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sivelestat sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIVELESTAT SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CLL4232KD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.